Cas no 2379560-82-2 (4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole)
4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 4-Methyl-1H-indazole-6-boronic acid pinacol ester
- SB35896
- 1H-Indazole, 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 4-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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- MDL: MFCD22689245
- Inchi: 1S/C14H19BN2O2/c1-9-6-10(7-12-11(9)8-16-17-12)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
- InChI Key: VDFYLUKGYAKGQZ-UHFFFAOYSA-N
- SMILES: O1B(C2C=C3C(C=NN3)=C(C)C=2)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 345
- Topological Polar Surface Area: 47.1
4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163P-1g |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 98% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163P-5g |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 98% | 5g |
33836.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163P-500mg |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 98% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163P-250mg |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 98% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163P-100mg |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 98% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163P-50mg |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 98% | 50mg |
1322.95CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D968379-100mg |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 95% | 100mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | D968379-250mg |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 95% | 250mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | D968379-500mg |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 95% | 500mg |
$940 | 2024-07-28 | |
| eNovation Chemicals LLC | D968379-1g |
4-Methyl-1H-indazole-6-boronic acid pinacol ester |
2379560-82-2 | 95% | 1g |
$1545 | 2024-07-28 |
4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Suppliers
4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
Introduction to 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS No. 2379560-82-2)
4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2379560-82-2, is a derivative of indazole, a heterocyclic aromatic compound known for its diverse biological activities. The unique structure of this molecule incorporates a boronic ester moiety, which makes it particularly valuable for applications in cross-coupling reactions and drug development.
The presence of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group in the molecular structure enhances its stability and reactivity, making it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in the synthesis of complex organic molecules, including pharmaceuticals. The boronic ester functionality allows for efficient coupling with aryl halides or triflates, facilitating the construction of biaryl structures that are common in many active pharmaceutical ingredients (APIs).
In recent years, there has been a surge in research focused on indazole derivatives due to their potential therapeutic applications. Indazoles have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of substituents such as the methyl group at the 4-position and the boronic ester at the 6-position can modulate these biological activities, leading to the discovery of novel pharmacophores.
One of the most compelling aspects of 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is its utility in the development of targeted therapies. The boronic ester group enables its use in palladium-catalyzed coupling reactions, which are essential for constructing complex drug molecules with precise molecular architectures. This capability is particularly relevant in the context of precision medicine, where tailored molecular entities are designed to interact selectively with disease-specific targets.
Recent studies have highlighted the importance of boronic acid derivatives in medicinal chemistry. For instance, boron-containing compounds have been explored as inhibitors of enzymes involved in cancer metabolism. The structural features of 4-Methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole suggest that it may interfere with key metabolic pathways in cancer cells without affecting normal cells. This selective toxicity is a desirable trait in anticancer drug discovery.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the boronic ester group necessitates careful handling to prevent unwanted side reactions. However, advances in synthetic methodologies have made it possible to produce such complex molecules with high yields and purity. These improvements are crucial for enabling further exploration of their biological potential.
From a computational chemistry perspective, 4-Methyl-6-(4,,4,,5,,5-tetramethyl-[1,,3,,2]dioxaborolan- 2)-yl)-1H-indazole has been studied using various computational techniques to predict its binding interactions with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to enzymes and receptors involved in inflammation and cancer progression. These insights provide a rational basis for designing experiments to validate its therapeutic potential.
The pharmaceutical industry has shown increasing interest in indazole derivatives due to their versatility and potential clinical applications. Companies are investing heavily in research aimed at identifying new drug candidates based on this scaffold. The availability of high-quality starting materials like CAS No. 2379560-82 plays a critical role in accelerating this process.
In conclusion, 4-Methyl-6-(,4,,4,,5,,5-tetramethyl-[1,,3,,2]dioxaborlan - 2) -yl) - 1H-indazole represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the fight against diseases such as cancer and inflammation-related disorders.
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